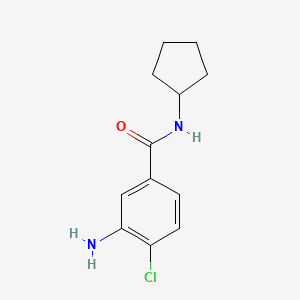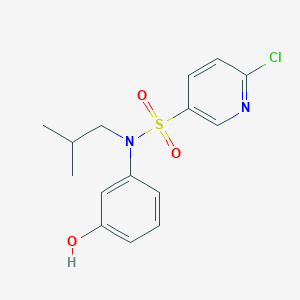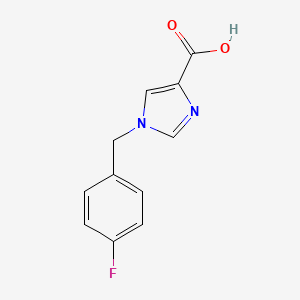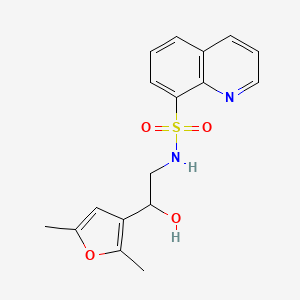![molecular formula C19H19F3N2O3S B2660168 N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-4-nitrobenzenecarboxamide CAS No. 882747-84-4](/img/structure/B2660168.png)
N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-4-nitrobenzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-4-nitrobenzenecarboxamide” is a chemical compound. It is a derivative of trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
The synthesis of this compound might involve the use of 2,2,2’-trimethyl-3’-trifluoromethyl-propionanilide . The reaction mixture is then concentrated in vacuo and diluted with water. It is then basified with a 10% NaOH solution and extracted with ether .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17F3N2OS/c1-12(2,8-18-11(17)19)20-7-9-4-3-5-10(6-9)13(14,15)16/h3-6H,7-8H2,1-2H3,(H3,17,18,19) . This indicates that the compound has a molecular weight of 306.35.Chemical Reactions Analysis
The trifluoromethyl group in this compound is of significant interest in organic chemistry. It is often introduced into an organic compound through a process known as trifluoromethylation . This process is actively pursued in academic research due to the importance of trifluoromethylated compounds in the pharmaceutical industry and agrochemicals .Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 306.35. More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Flubendiamide as a Novel Insecticide
Flubendiamide is a novel class of insecticide with a unique chemical structure, showing exceptional insecticidal activity, especially against lepidopterous pests. Its distinctiveness lies in the incorporation of novel substituents like a heptafluoroisopropyl group, a sulfonylalkyl group, and an iodine atom, making it highly effective and safe for non-target organisms. This compound is poised as a suitable agent for integrated pest management programs (Tohnishi et al., 2005).
Transparent Aromatic Polyimides
The compound has applications in the synthesis of transparent polyimides (PIs) with high refractive indices and small birefringences, alongside good thermomechanical stabilities. This development is significant for materials science, offering materials that are transparent, colorless, and possess excellent optical and mechanical properties (Tapaswi et al., 2015).
Redox/Condensation Cascade Reactions
In organic synthesis, the compound facilitates redox/condensation cascade reactions between 2-amino/hydroxy nitrobenzenes and activated methyl groups. This method provides a straightforward, atom-economic approach to synthesizing 2-hetaryl-benzimidazoles and -benzoxazoles, showcasing its utility in creating complex organic molecules efficiently (Nguyen et al., 2013).
Antimicrobial Activity of Novel Derivatives
Research into novel 1,2,4-triazole derivatives, synthesized through a series of reactions involving this compound, has revealed significant antibacterial and antifungal activities. This highlights its potential in developing new antimicrobial agents, contributing to the fight against resistant pathogens (Mange et al., 2013).
Insights into Antiferromagnetic Exchange Interaction
Studies involving compounds related to N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-4-nitrobenzenecarboxamide have provided insights into the antiferromagnetic exchange interaction among spins in certain molecular configurations. Such research is vital for understanding magnetic properties at the molecular level, with implications for material science and quantum computing (Fujita et al., 1996).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Orientations Futures
Propriétés
IUPAC Name |
N-[2-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]propyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3S/c1-18(2,28-11-13-4-3-5-15(10-13)19(20,21)22)12-23-17(25)14-6-8-16(9-7-14)24(26)27/h3-10H,11-12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWNXVJAHXZBSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])SCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(3-methylbutyl)-1,3-thiazole-5-carboxamide](/img/structure/B2660085.png)
![5-benzyl-3-(4-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2660086.png)
![Ethyl 5-[(2-chlorobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2660089.png)


![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2660093.png)
![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2660094.png)
![1-(4-nitrophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2660095.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2660100.png)
![2-[4-(1-Hydroxyethyl)phenoxy]-N,N-dimethylacetamide](/img/structure/B2660102.png)

